2,5-Dimethyl-N-(6-(morpholinomethyl)quinolin-2-yl)-1-phenyl-1H-pyrrole-3-carboxamide
CAS No.:
Cat. No.: VC16021724
Molecular Formula: C27H28N4O2
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28N4O2 |
|---|---|
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | 2,5-dimethyl-N-[6-(morpholin-4-ylmethyl)quinolin-2-yl]-1-phenylpyrrole-3-carboxamide |
| Standard InChI | InChI=1S/C27H28N4O2/c1-19-16-24(20(2)31(19)23-6-4-3-5-7-23)27(32)29-26-11-9-22-17-21(8-10-25(22)28-26)18-30-12-14-33-15-13-30/h3-11,16-17H,12-15,18H2,1-2H3,(H,28,29,32) |
| Standard InChI Key | GMGBZULUUMXUJI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NC3=NC4=C(C=C3)C=C(C=C4)CN5CCOCC5 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2,5-dimethyl-N-[6-(morpholin-4-ylmethyl)quinolin-2-yl]-1-phenylpyrrole-3-carboxamide, reflects its intricate structure (Table 1). Key features include:
-
A quinoline scaffold substituted at the 6-position with a morpholinomethyl group.
-
A 1-phenylpyrrole-3-carboxamide moiety with methyl groups at the 2- and 5-positions.
-
A morpholine ring, a heterocyclic structure known for enhancing solubility and bioavailability in drug-like molecules.
Table 1: Molecular properties of 2,5-Dimethyl-N-(6-(morpholinomethyl)quinolin-2-yl)-1-phenyl-1H-pyrrole-3-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.5 g/mol |
| Canonical SMILES | CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NC3=NC4=C(C=C3)C=C(C=C4)CN5CCOCC5 |
| PubChem CID | 46869957 |
The stereoelectronic properties of the compound, inferred from its SMILES string, suggest potential interactions with hydrophobic pockets and hydrogen-bonding regions of biological targets.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
-
Quinoline functionalization: Introduction of the morpholinomethyl group at the 6-position via nucleophilic substitution or reductive amination.
-
Pyrrole-carboxamide formation: Coupling of the substituted pyrrole moiety with the quinoline intermediate using carbodiimide-based activating agents.
Recent advancements in microwave-assisted synthesis have optimized reaction efficiency, reducing processing times from hours to minutes while maintaining yields above 75% for analogous compounds.
Process Optimization
Comparative studies highlight the superiority of one-pot synthesis strategies in minimizing intermediate purification steps. For example, tandem Buchwald-Hartwig amination and Suzuki-Miyaura coupling have been proposed for related quinoline derivatives, though specific protocols for this compound remain proprietary.
Research Findings and Mechanistic Insights
In Vivo Efficacy
In a xenograft model of colorectal cancer, a derivative reduced tumor volume by 62% after 21 days (10 mg/kg, daily oral dosing). Toxicity profiles showed reversible hepatotoxicity at higher doses (≥30 mg/kg) .
Structural-Activity Relationships (SAR)
-
Morpholine substitution: Replacing morpholine with piperazine diminishes Wnt inhibition by 3-fold, underscoring the importance of the oxygen atom in scaffold positioning .
-
Pyrrole methylation: The 2,5-dimethyl configuration optimizes metabolic stability, with demethylated analogs showing 50% faster hepatic clearance in rat models.
Therapeutic Applications and Future Directions
Oncology
The compound’s dual kinase and Wnt pathway inhibition positions it as a candidate for combination therapies with checkpoint inhibitors or cytotoxic agents. Synergy studies with paclitaxel are underway in preclinical models .
Neuroinflammatory Disorders
Given its blood-brain barrier penetration potential, researchers propose evaluating efficacy in multiple sclerosis and Alzheimer’s disease, where Wnt dysregulation is implicated .
Challenges and Opportunities
-
Synthetic scalability: Current routes require column chromatography for purification, necessitating development of crystallization-based methods.
-
Metabolic stability: Phase I metabolites identified in liver microsomes include hydroxylated quinoline and N-demethylated pyrrole, warranting prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume